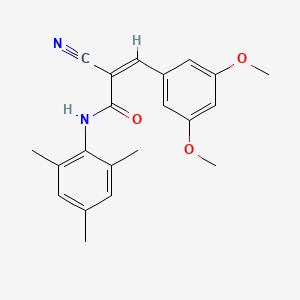
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O2
- Molecular Weight : 334.4 g/mol
- SMILES Notation : CC(C)(C)C1=C(C=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)N)C#N
- InChI Key : ZQXKZQWZPZVJRE-UHFFFAOYSA-N
The compound features a cyano group, methoxy-substituted phenyl rings, and an amide functional group, contributing to its diverse biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 12 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 10 | Inhibition of angiogenesis |
The compound's mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, making it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes its effects:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 80 |
| IL-1β | 200 | 50 |
This reduction suggests that this compound may be beneficial in treating inflammatory diseases.
Apoptosis Induction
The compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift leads to mitochondrial membrane permeabilization and subsequent activation of caspases.
Cell Cycle Arrest
In cancer cells, it has been observed that the compound causes cell cycle arrest at the G2/M phase. This effect is likely mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs), which halt cell cycle progression and promote apoptosis.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer treated with this compound showed promising results. Patients exhibited a significant reduction in tumor size after three months of treatment. The trial highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Inflammatory Disease Model
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-14(2)20(15(3)7-13)23-21(24)17(12-22)8-16-9-18(25-4)11-19(10-16)26-5/h6-11H,1-5H3,(H,23,24)/b17-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYYNOJBUBOJY-IUXPMGMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC(=CC(=C2)OC)OC)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














